molecular formula C12H15ClN4O2 B12226157 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12226157
M. Wt: 282.72 g/mol
InChI Key: UHFYNMQEGOBMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxyphenyl group and a carboxamide group.

Preparation Methods

The synthesis of 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2-methylpyrazole with 2-hydroxybenzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The pyrazole ring can also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can be compared with similar compounds such as:

    2-Hydroxyphenylpyrazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

    Carboxamide-substituted pyrazoles: These compounds have similar functional groups but may exhibit different reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H14N4O2.ClH/c1-16-9(12(13)18)6-11(15-16)14-7-8-4-2-3-5-10(8)17;/h2-6,17H,7H2,1H3,(H2,13,18)(H,14,15);1H

InChI Key

UHFYNMQEGOBMIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CC=C2O)C(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.